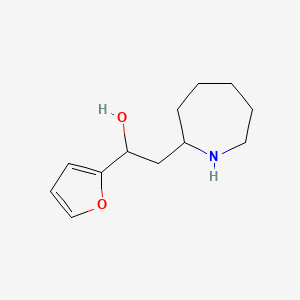

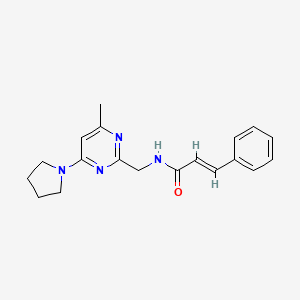

2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol often involves innovative methods that bypass the need for transition metals and oxidants. For instance, a photoinduced direct oxidative annulation method has been used to synthesize highly functionalized polyheterocyclic compounds starting from furan derivatives (Jin Zhang et al., 2017). Similarly, the palladium-catalyzed oxidative carbonylation has been employed for the efficient one-step synthesis of furan-3-carboxylic esters from 3-yne-1,2-diol derivatives (B. Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds showcases significant interactions that influence their stability and reactivity. For example, hydrogen-bonding patterns observed in enaminones, including azepan-2-ylidene analogues, highlight the importance of intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, which play a crucial role in stabilizing the molecule's structure (James L. Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of furan and azepane derivatives is demonstrated through various reactions, including the Diels–Alder reactions which are pivotal for synthesizing complex heterocyclic structures. For instance, the reaction between methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate and furan yields aziridine and dihydrofuranol derivatives through a cycloaddition reaction followed by a C–N bond cleavage (M. Alves et al., 2001).

Physical Properties Analysis

The physical properties of compounds containing furan and azepane units depend largely on their molecular structure. While specific studies on this compound's physical properties are scarce, related research indicates that the presence of heteroatoms and the molecular arrangement significantly affect their boiling points, melting points, and solubility.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for understanding the behavior of complex organic compounds. The presence of furan and azepane rings in a molecule like this compound suggests a high level of reactivity due to the electron-rich nature of the furan ring and the basicity of the azepane ring. Research in this area focuses on reactions under mild conditions, showcasing the versatility of these compounds in organic synthesis (T. Yao et al., 2004).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- The compound 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol and its derivatives have been explored for various synthetic applications. For instance, the synthesis of chiral-bridged azepanes via stereoselective ring expansion of 2-azanorbornan-3-yl methanols shows the potential of utilizing such compounds in creating novel chemical structures (Wojaczyńska et al., 2012).

Advanced Material Synthesis

- In the context of materials research, compounds like this compound have been employed in the development of advanced materials. For example, the synthesis of diversely substituted 2-(furan-3-yl)acetates through cascade carbonylations represents an innovative approach to create biologically significant compounds (He et al., 2015).

Corrosion Inhibition

- Nitrogenated derivatives of furfural, which include structures similar to this compound, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. This indicates the potential of these compounds in industrial applications concerning material preservation and maintenance (Guimarães et al., 2020).

Optoelectronic Applications

- The optical properties of furanic and thiophenic ethane-1,2-diones, related to this compound, have been studied, suggesting their potential use in optoelectronic devices due to their interesting electronic properties (Lukes et al., 2003).

Anticancer Research

- Research on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, which are structurally similar to this compound, led to the discovery of compounds with potent antiproliferative activity against cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Suzuki et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

2-(azepan-2-yl)-1-(furan-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10-11,13-14H,1-3,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUYRRUCGIREKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

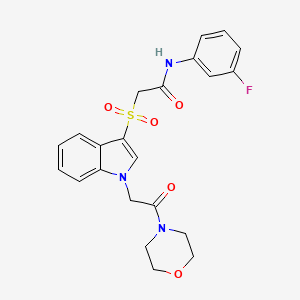

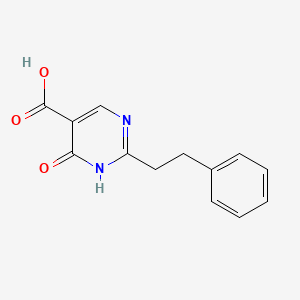

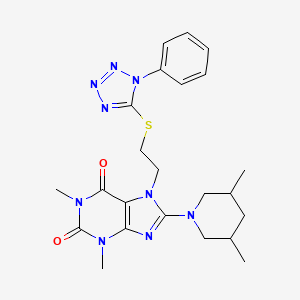

![[(2-Cyanoethyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2493295.png)

![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2493301.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)

![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)

![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)

![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)